molecular formula C22H34O4 B13847905 Bis(2-Heptyl) Phthalate

Bis(2-Heptyl) Phthalate

Cat. No.: B13847905
M. Wt: 362.5 g/mol
InChI Key: GTLFXJVVALDCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(6-methylheptyl) Phthalate (CAS No. 27554-26-3, molecular formula C₂₄H₃₈O₄) is a phthalate ester primarily used in laboratory settings . It is a colorless liquid with a melting point of -40°C, boiling point of 200°C, and flash point of 370°C . Chronic exposure to this compound is suspected to cause reproductive toxicity, necessitating stringent safety measures such as protective gloves, eyewear, and adequate ventilation during handling . Environmental data, including biodegradability and ecotoxicity, remain undocumented .

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

diheptan-2-yl benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-5-7-9-13-17(3)25-21(23)19-15-11-12-16-20(19)22(24)26-18(4)14-10-8-6-2/h11-12,15-18H,5-10,13-14H2,1-4H3

InChI Key

GTLFXJVVALDCQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-Heptyl) Phthalate is synthesized through the esterification reaction between phthalic anhydride and 2-heptyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include:

    Temperature: 130-170°C for initial mixing, followed by 180-240°C for the esterification reaction.

    Catalyst: Acid catalysts like sulfuric acid or para-toluenesulfonic acid.

    Reaction Time: 3-5 hours.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in a reaction kettle, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and filtration to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2-Heptyl) Phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-Heptyl) Phthalate is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of PVC, making it suitable for various applications such as cables, flooring, and medical devices .

Biology and Medicine: Research has shown that phthalates, including this compound, can have endocrine-disrupting effects. Studies are ongoing to understand the impact of these compounds on human health, particularly their potential role in reproductive and developmental toxicity .

Industry: In addition to its use as a plasticizer, this compound is also used in the production of coatings, adhesives, and sealants. Its ability to improve the flexibility and durability of these materials makes it valuable in various industrial applications .

Mechanism of Action

The mechanism by which Bis(2-Heptyl) Phthalate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing the mobility of the chains. This results in increased flexibility and durability of the plastic material .

In terms of biological effects, this compound can interact with hormone receptors, potentially disrupting endocrine function. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalate esters vary significantly in structure, applications, and toxicity due to differences in alkyl chain length and branching. Below is a detailed comparison of Bis(6-methylheptyl) Phthalate with key analogs:

Structural and Functional Differences

Compound Molecular Formula Substituents Key Applications Toxicity Profile
Bis(6-methylheptyl) Phthalate C₂₄H₃₈O₄ 6-methylheptyl Laboratory use Suspected reproductive toxicity
Bis(2-ethylhexyl) Phthalate (DEHP) C₂₄H₃₈O₄ 2-ethylhexyl Plasticizer in PVC High LD₅₀ (30 g/kg in rats), endocrine disruption
Diisononyl Phthalate (DiNP) C₂₆H₄₂O₄ Isononyl Flexible plastics Longer alkyl chains reduce migration rates
Diisobutyl Phthalate C₁₆H₂₂O₄ Isobutyl Research, coatings Deuterated forms used in analytical chemistry

Key Comparisons

  • Physical Properties :

    • DEHP and Bis(6-methylheptyl) Phthalate share the same molecular formula but differ in substituent structure. DEHP’s 2-ethylhexyl groups contribute to its widespread use as a plasticizer, while Bis(6-methylheptyl)’s branched chains may reduce volatility .
    • Bis(2-ethylhexyl) Terephthalate exhibits superior thermal stability compared to DEHP and Bis(6-methylheptyl) Phthalate, making it suitable for high-temperature applications .
  • Toxicity: DEHP’s endocrine-disrupting effects are well-documented, with studies linking it to liver and thyroid dysfunction in rodents . DiNP and Diisodecyl Phthalate (DiDP) are increasingly used as DEHP alternatives due to their lower acute toxicity, though long-term environmental impacts are still debated .
  • Environmental Impact :

    • DEHP shows moderate bioaccumulation (BCF 1.0–29.7) and environmental persistence , whereas Bis(6-methylheptyl) Phthalate’s environmental fate remains unstudied .

Unique Features

  • Bis(6-methylheptyl) Phthalate : Its 6-methylheptyl substituents may enhance hydrolytic stability compared to linear-chain phthalates, though this requires validation .
  • DEHP : Ubiquitous in consumer products but faces regulatory restrictions due to health concerns .
  • Epoxidized Phthalates : Compounds like Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate incorporate epoxy groups for improved polymer cross-linking and chemical resistance .

Q & A

Q. Table 1: Key Analytical Methods for this compound

MethodApplicationSensitivity (LOD)Key Reference
LC-MS/MS with DEHP-d4Quantification in serum/urine0.1 ng/mL
GC-ECDEnvironmental matrices (water, soil)5 ng/g
HPLC-UVPurity assessment in synthesis1 µg/mL

Q. Table 2: Confidence Grading for Evidence Synthesis

Confidence LevelCriteriaExample Study Type
RobustConsistent findings across ≥3 speciesMulti-generational rodent
ModerateLimited replication but strong mechanistic supportIn vitro receptor assays
SlightContradictory data or high bias riskSmall epidemiological cohort

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.